molecular formula C10H8N2O2S B2879219 5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester CAS No. 72234-59-4

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester

Cat. No.: B2879219
CAS No.: 72234-59-4
M. Wt: 220.25
InChI Key: FJNHAAAKQDMAHK-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester is a heterocyclic compound featuring a thiadiazole ring substituted with a phenyl group at the 5-position and a methyl ester at the 4-position. The thiadiazole core, containing sulfur and nitrogen atoms, confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions or functional group interconversions, such as the saponification of ester derivatives to carboxylic acids, as demonstrated in related compounds .

Properties

IUPAC Name

methyl 5-phenylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-9(15-12-11-8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHAAAKQDMAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate, which is then cyclized with a sulfur reagent in the presence of a basic medium to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Substituent Effects

  • Phenyl vs.
  • Ester Variations : Ethyl esters (e.g., 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester) increase lipophilicity, which may enhance membrane permeability in drug design . In contrast, carbonate esters (e.g., Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester) exhibit distinct hydrolysis kinetics .
  • Carboxylic Acid Derivatives : The conversion of esters to carboxylic acids (e.g., 5-Phenyl-μ-carboxy-1,2,3-thiadiazole) via saponification improves water solubility, facilitating ionic interactions in biological systems .

Reactivity and Stability

  • The thiadiazole ring’s sulfur atom contributes to electron-deficient character, enhancing electrophilic substitution reactivity. This contrasts with oxadiazole analogs (e.g., compounds in ), where oxygen substitution reduces electron deficiency .

Biological Activity

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester (CAS No. 72234-59-4) is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H8N2O2S
  • Molecular Weight : 220.25 g/mol
  • CAS Number : 72234-59-4

This compound belongs to the class of thiadiazole derivatives, which are known for their potential pharmacological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacteria and fungi. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 7.8 µg/mL to 31.25 µg/mL depending on the derivative structure .
  • Antifungal Activity : It has also demonstrated antifungal properties against Aspergillus niger and Candida albicans, with varying degrees of efficacy .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. Specifically, compounds similar to this compound have shown promising results against viral pathogens:

  • Curative Rates : In vitro tests revealed curative rates of approximately 60% at concentrations of 500 µg/mL against tobacco mosaic virus (TMV), indicating potential use in antiviral therapies .

Anticancer Activity

The anticancer properties of thiadiazoles are particularly noteworthy:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values were reported as low as 8.1 µg/mL, comparable to standard chemotherapeutics like doxorubicin .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : Starting materials undergo cyclization reactions to form the core thiadiazole structure.
  • Carboxylation and Esterification : The introduction of carboxylic acid groups followed by methyl esterification enhances solubility and bioactivity.

Study on Antimicrobial Efficacy

A study conducted by Parmar et al. evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the role of substituents on the phenyl ring in enhancing efficacy .

Evaluation Against Cancer Cell Lines

In another investigation by Hosny et al., derivatives were tested for their cytotoxic effects on breast cancer cells. The findings suggested that modifications at specific positions on the thiadiazole ring significantly influenced anticancer activity, with some derivatives outperforming traditional chemotherapeutics .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialE. coli, S. aureus7.8 - 31.25 µg/mL
AntifungalA. niger, C. albicansVaries
AntiviralTMVCurative rate ~60%
AnticancerMCF-7, HCT116IC50 = 8.1 µg/mL

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